molecular formula C12H15N B8379159 N-(1-methyl-2-propynyl)-2,6-xylidine

N-(1-methyl-2-propynyl)-2,6-xylidine

Cat. No.: B8379159
M. Wt: 173.25 g/mol
InChI Key: ABXYTSMRTSIYJE-UHFFFAOYSA-N
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Description

N-(1-Methyl-2-propynyl)-2,6-xylidine is a derivative of 2,6-xylidine (2,6-dimethylaniline), where the nitrogen atom is substituted with a 1-methyl-2-propynyl group. The parent compound, 2,6-xylidine (CAS 87-62-7), is a known metabolite of lidocaine and other amide anesthetics, with molecular formula C₈H₁₁N and molecular weight 121.18 g/mol . It is characterized by aromatic dimethyl groups at the 2 and 6 positions, which influence its metabolic pathways and toxicological profile .

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

N-but-3-yn-2-yl-2,6-dimethylaniline

InChI

InChI=1S/C12H15N/c1-5-11(4)13-12-9(2)7-6-8-10(12)3/h1,6-8,11,13H,2-4H3

InChI Key

ABXYTSMRTSIYJE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(C)C#C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N-(1-methyl-2-propynyl)-2,6-xylidine with key analogs:

Compound Substituent on N Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Features
2,6-Xylidine None C₈H₁₁N 121.18 217.9 Parent compound; genotoxic metabolite
This compound 1-Methyl-2-propynyl C₁₁H₁₄N 160.24* N/A Alkyne group may enhance reactivity
Pendimethalin 1-Ethylpropyl, 2,6-dinitro C₁₃H₁₉N₃O₄ 281.31 N/A Herbicide; inhibits cell division
N-(2-Methoxyethyl)-2,6-xylidine 2-Methoxyethyl C₁₁H₁₇NO 179.26 291.5 Increased polarity due to ether linkage
Formamide,N-(2,6-dimethylphenyl)- Formamide C₉H₁₁NO 149.19 305.5 Intermediate in organic synthesis

*Calculated based on molecular formula.

Key Observations:
  • Alkyne vs. Alkyl/Aryl Groups : The 1-methyl-2-propynyl group in the target compound introduces triple-bond reactivity, which may increase susceptibility to metabolic oxidation or conjugation compared to pendimethalin’s nitro groups or methoxyethyl’s ether linkage.
  • Boiling Points : Bulkier substituents (e.g., methoxyethyl, formamide) correlate with higher boiling points due to increased molecular weight and polarity .

Metabolic and Toxicological Profiles

Table 2: Metabolic Pathways and Toxicity
Compound Metabolism Key Metabolites Toxicity
2,6-Xylidine CYP-mediated hydroxylation to DMHA and DMAP DMHA, DMAP Group 2B carcinogen; genotoxic via nitrenium ions
Lidocaine (Metabolite) Hydrolysis to 2,6-xylidine 2,6-Xylidine Weak mutagenicity via metabolite
Pendimethalin Limited data in evidence N/A Herbicide; potential environmental toxicity
Insights:
  • Metabolic Activation: 2,6-Xylidine’s genotoxicity is linked to its metabolite dimethylphenyl hydroxylamine (DMHA), which forms DNA-damaging nitrenium ions . The 1-methyl-2-propynyl group in the target compound may either block this pathway or introduce novel metabolites, depending on enzymatic accessibility.
  • Comparative Toxicity: Pendimethalin’s nitro groups likely confer environmental persistence, whereas 2,6-xylidine’s toxicity is directly linked to carcinogenicity in rodents .

Preparation Methods

Vapor-Phase Amination of 2,6-Dimethylphenol

A breakthrough method, detailed in patent EP0151110B1, involves the vapor-phase amination of 2,6-dimethylphenol with ammonia over an aluminum oxide catalyst. The reaction occurs at elevated temperatures (360–460°C) under controlled ammonia-to-phenol molar ratios. The process is governed by the equation:

2,6-Dimethylphenol+NH3Al2O3,360460C2,6-Xylidine+H2O\text{2,6-Dimethylphenol} + \text{NH}3 \xrightarrow{\text{Al}2\text{O}3, 360-460^\circ \text{C}} \text{2,6-Xylidine} + \text{H}2\text{O}

Key parameters include:

  • Temperature : 360–460°C (optimized at 400°C for maximal yield).

  • Ammonia-to-Phenol Ratio : A minimum molar ratio defined by the empirical formula NH3/Phenol=39.2826ln(P)+262.809\text{NH}_3/\text{Phenol} = -39.2826 \cdot \ln(P) + 262.809, where PP is the reaction pressure in bar.

  • Catalyst Lifetime : Aluminum oxide catalysts exhibit sustained activity for over 1,000 hours under continuous operation.

This method achieves yields exceeding 85%, surpassing earlier approaches that relied on aluminum tris-(2,6-dimethyl-phenolate) intermediates.

The introduction of the N-methyl and N-propynyl groups to 2,6-xylidine represents the core challenge in synthesizing the target compound. Two primary strategies dominate the literature: stepwise alkylation and one-pot N,N-dialkylation .

N-Methylation of 2,6-Xylidine

The first step involves methylating the primary amine of 2,6-xylidine to form N-methyl-2,6-xylidine. This is typically achieved using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate). The reaction proceeds as follows:

2,6-Xylidine+CH3IK2CO3,TolueneN-Methyl-2,6-xylidine+HI\text{2,6-Xylidine} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{Toluene}} \text{N-Methyl-2,6-xylidine} + \text{HI}

Optimal conditions include:

  • Solvent : Toluene or xylene.

  • Temperature : 70–80°C.

  • Reaction Time : 4–6 hours.

Yields for this step range from 70–80%, with purification achieved via vacuum distillation.

N-Propynylation of N-Methyl-2,6-Xylidine

The second step introduces the propynyl group using propargyl bromide or 1-methyl-2-propynyl chloride. A representative reaction is:

N-Methyl-2,6-xylidine+HC≡C-CH2BrBase,SolventThis compound+HBr\text{N-Methyl-2,6-xylidine} + \text{HC≡C-CH}_2\text{Br} \xrightarrow{\text{Base}, \text{Solvent}} \text{this compound} + \text{HBr}

Critical parameters include:

  • Base : Triethylamine or potassium carbonate to neutralize HBr.

  • Solvent : Toluene or acetonitrile.

  • Temperature : 50–70°C.

This step achieves yields of 65–75%, with the product isolated via fractional distillation or column chromatography.

One-Pot N,N-Dialkylation Strategy

Recent advancements, as disclosed in patent US4275079A, describe a one-pot method using a mixture of methyl and propynyl halides. The reaction employs a dual-base system to facilitate sequential alkylation:

2,6-Xylidine+CH3X+HC≡C-CH2YBase1/Base2,SolventThis compound+HX+HY\text{2,6-Xylidine} + \text{CH}3\text{X} + \text{HC≡C-CH}2\text{Y} \xrightarrow{\text{Base}1/\text{Base}2, \text{Solvent}} \text{this compound} + \text{HX} + \text{HY}

Conditions :

  • Solvents : Toluene, chlorobenzene, or dimethylformamide.

  • Bases : Potassium carbonate (for methylation) and triethylamine (for propynylation).

  • Temperature Gradient : 50°C (methylation) → 70°C (propynylation).

This method reduces purification steps and improves overall yield to 80–85%.

Catalytic Systems and Reaction Optimization

Role of Acid-Binding Agents

The use of acid-binding agents (e.g., K₂CO₃, Et₃N) is critical to drive alkylation reactions to completion. These agents neutralize HX (X = halide) byproducts, preventing protonation of the amine and ensuring sustained nucleophilicity.

Solvent Effects

Non-polar solvents like toluene favor alkylation by stabilizing intermediates and minimizing side reactions. Polar aprotic solvents (e.g., DMF) accelerate reaction rates but may require lower temperatures to avoid decomposition.

Industrial-Scale Considerations

Large-scale production necessitates:

  • Continuous-Flow Reactors : To manage exothermic reactions and improve heat dissipation.

  • Catalyst Recycling : Aluminum oxide catalysts from the 2,6-xylidine synthesis step are regenerated via calcination .

Q & A

Basic: What are the recommended handling and storage protocols for N-(1-methyl-2-propynyl)-2,6-xylidine to ensure laboratory safety?

Answer:
this compound must be handled as a carcinogen with extreme caution. Key protocols include:

  • Automated Transfer: Use pumps to transfer liquid from storage to process containers to minimize direct exposure .
  • Storage: Keep in tightly sealed containers in cool, well-ventilated areas away from combustibles and oxidizing agents (e.g., peroxides, chlorine) .
  • Incompatibility Avoidance: Prevent contact with hypochlorites (to avoid explosive chloramines) and strong acids .
  • PPE: Contaminated clothing must be removed immediately and laundered by informed personnel .

Basic: What analytical methods are suitable for quantifying this compound and its metabolites in biological samples?

Answer:

  • Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) are recommended for separating and quantifying 2,6-xylidine and metabolites like monoethylglycinexylidide (MEGX) .
  • Metabolite Identification: Use isotopic labeling or tandem MS to distinguish 2,6-xylidine from structurally similar byproducts in metabolic studies .

Advanced: How do catalytic reaction conditions influence the selectivity of 2,6-xylidine synthesis from N-methylaniline precursors?

Answer:
Catalytic conversion studies (e.g., using N-methylaniline at 380°C with a 1.0 hr⁻¹ space velocity) reveal:

  • Temperature & Catalyst: Higher temperatures favor 2,6-isomer selectivity (56.7%) over other xylidines due to methyl group orientation .
  • Methanol Co-Feeding: Adding methanol enhances methylation but may reduce selectivity due to competing alkylation pathways .
  • Isomerization Risks: Molecular intraconversion during synthesis requires monitoring via in situ FTIR or NMR to optimize selectivity .

Advanced: How can contradictions in genotoxicity data for 2,6-xylidine be resolved in risk assessment?

Answer:

  • In Vitro vs. In Vivo: 2,6-xylidine shows weak mutagenicity in Ames tests (with metabolic activation) and chromosomal aberrations in vitro, but no in vivo genotoxicity in micronucleus assays .
  • Weight-of-Evidence: Recent assessments derisk mutagenicity by emphasizing low systemic exposure in humans and rapid detoxification via conjugation (e.g., 4-hydroxy-2,6-xylidine) .
  • Metabolite Analysis: Focus on quantifying DNA adducts in target tissues (e.g., liver) to clarify in vivo relevance .

Basic: What are the occupational exposure limits for 2,6-xylidine?

Answer:

  • ACGIH: 0.5 ppm TWA (inhalable fraction, skin contact noted as significant) .
  • OSHA: 5 ppm TWA (25 mg/m³) .
  • IDLH: 50 ppm (NIOSH) .

Advanced: How do thermodynamic properties (e.g., entropy, vaporization enthalpy) affect the purification of 2,6-xylidine?

Answer:

  • Entropy (S°liquid): 251.35 J/mol·K indicates moderate disorder in liquid phase, favoring distillation over crystallization for purification .
  • Vaporization Enthalpy (ΔvapH°): 50.7 kJ/mol supports vacuum distillation at 317–491 K to minimize thermal degradation .
  • Boiling Point: Use Stull equation coefficients (4.70051, 2157.756, -32.151) to model phase transitions under varying pressures .

Advanced: What strategies mitigate interference from 2,6-xylidine’s reactive byproducts in multi-step synthesis?

Answer:

  • pH Control: Maintain neutral pH (7.0–7.5) to prevent acid-catalyzed side reactions (e.g., chloramine formation) .
  • Hypochlorite Scavengers: Add reducing agents (e.g., sodium thiosulfate) to quench reactive intermediates during workup .
  • Byproduct Monitoring: Use inline UV spectroscopy to detect and quantify unstable intermediates (e.g., N-chloro derivatives) .

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